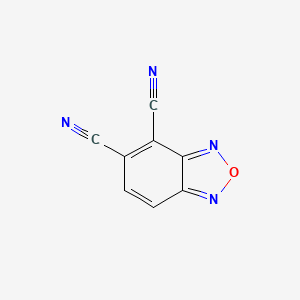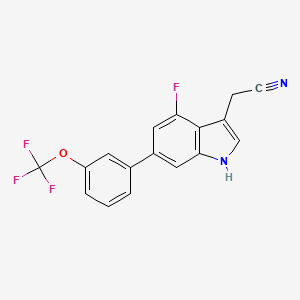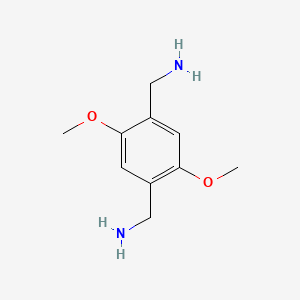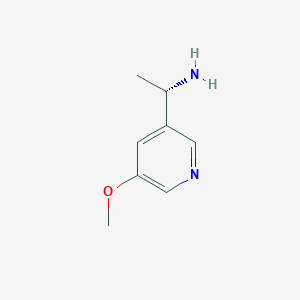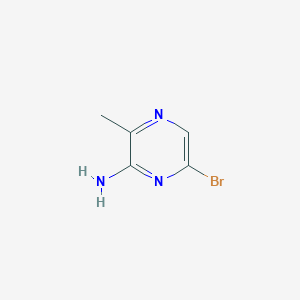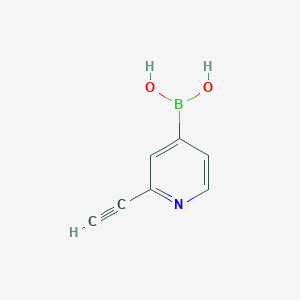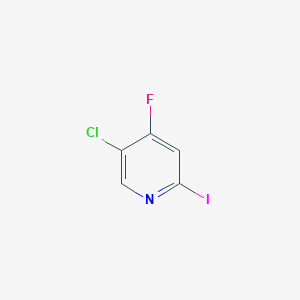
5-Chloro-4-fluoro-2-iodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-fluoro-2-iodopyridine is an organic compound with the molecular formula C5H2ClFIN It is a halogenated pyridine derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-fluoro-2-iodopyridine typically involves multi-step reactions starting from pyridine derivativesSubsequently, a chlorine atom is introduced to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the synthesis generally follows similar multi-step processes as described above, with optimization for large-scale production to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-4-fluoro-2-iodopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly documented.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
5-Chloro-4-fluoro-2-iodopyridine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-Chloro-4-fluoro-2-iodopyridine is not well-documented in the literature. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-2-fluoropyridine
- 2-Fluoro-4-iodopyridine
- 5-Chloro-2,3-difluoro-4-iodopyridine
Uniqueness
5-Chloro-4-fluoro-2-iodopyridine is unique due to the simultaneous presence of chlorine, fluorine, and iodine atoms on the pyridine ring. This combination of halogens imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C5H2ClFIN |
|---|---|
Molekulargewicht |
257.43 g/mol |
IUPAC-Name |
5-chloro-4-fluoro-2-iodopyridine |
InChI |
InChI=1S/C5H2ClFIN/c6-3-2-9-5(8)1-4(3)7/h1-2H |
InChI-Schlüssel |
HWAIDTRVUBWXQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1I)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![propyl 4-[(2S)-2-hydroxy-1-oxobutan-2-yl]-6-methoxy-5-(phenylmethoxymethyl)pyridine-2-carboxylate](/img/structure/B13117289.png)
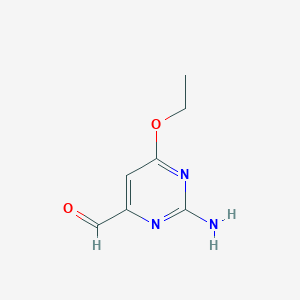


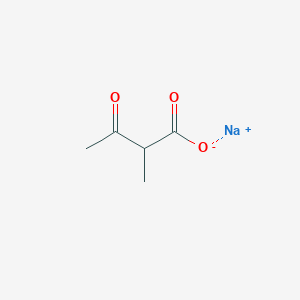
![2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B13117335.png)

